Usherin isoform B (3700-3711)
Description
Properties
sequence |
LYWSLPEKPNGL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Usherin isoform B (3700-3711) |
Origin of Product |
United States |
Molecular Architecture and Domain Organization of Usherin Isoform B
Primary Structure and Overall Length of Usherin Isoform B
The full-length human Usherin isoform B is a substantial polypeptide chain composed of 5,202 amino acids. nih.govnih.govresearchgate.net This large size corresponds to an apparent molecular mass of approximately 580-600 kDa. nih.govresearchgate.netpnas.org The primary structure consists of a large N-terminal extracellular domain, a single pass transmembrane segment, and a short C-terminal intracellular domain. oup.comnih.govnih.gov The extracellular portion constitutes the vast majority of the protein, accounting for about 97% of its total structure. nih.gov The intracellular domain is notable for containing a PDZ-binding motif at its C-terminus, which allows it to interact with other scaffolding proteins. oup.comnih.govnih.gov The murine ortholog of the long usherin variant is composed of 5,193 amino acids and shares an 82% sequence identity with the human protein, indicating a high degree of structural and functional conservation across species. nih.gov
Extracellular Domains of Usherin Isoform B
The extensive extracellular region of Usherin isoform B is a mosaic of conserved protein domains commonly found in components of the extracellular matrix and basement membranes. nih.gov This domain is critical for the protein's structural and cell-adhesion functions. The arrangement includes several types of laminin-related domains and a large number of fibronectin type III repeats. oup.comnih.gov
Usherin isoform B contains a Laminin (B1169045) G-like (LamGL) domain, also described as a LamG-like jellyroll fold domain, near its N-terminus. oup.comnih.govnih.gov In addition to this initial domain, the full-length isoform features two Laminin G (LamG) domains that are interspersed among the numerous Fibronectin type III repeats. nih.govnih.govnih.gov Laminin G domains are versatile modules found in a wide array of extracellular proteins, where they play crucial roles in cell adhesion, signaling, migration, differentiation, and assembly. ebi.ac.uk Specifically, the C-terminal LamG domains of laminin alpha chains are known to be critical for heparin-binding and cell attachment activities. ebi.ac.uk
A single Laminin N-terminal (LamNT) domain is present in the extracellular region of Usherin isoform B. nih.govnih.govnih.gov This globular domain is a characteristic feature of laminin proteins. biologists.com In laminins, the LamNT domain is essential for the polymerization of these molecules into the extensive networks that form the structural foundation of basement membranes. biologists.com
The molecular architecture of Usherin isoform B includes a series of ten Laminin Epidermal Growth Factor (EGF)-like (LE) domains. nih.govnih.govnih.gov These domains are arranged in tandem and adopt a rod-like tertiary structure that is stabilized by disulfide bonds. nih.govbiologists.com This rigid, rod-shaped structure may function as a spacer within the large extracellular region. biologists.com Research has demonstrated that the LE domain of usherin is functionally significant, mediating specific protein-protein interactions. It has been shown to bind to fibronectin and the 7S domain of type IV collagen, suggesting a mechanism for integrating usherin into the superstructure of basement membranes. nih.govbiologists.com
| Domain | Abbreviation | Count in Isoform B | General Function/Characteristic |
|---|---|---|---|
| Laminin G-like | LamGL | 1 | Cell adhesion, heparin-binding. nih.govebi.ac.uk |
| Laminin N-terminal | LamNT | 1 | Required for polymerization into networks. biologists.com |
| Laminin EGF-like | LE | 10 | Forms rigid, rod-like structure; interacts with collagen IV and fibronectin. nih.govbiologists.com |
| Laminin G | LamG | 2 | Cell attachment and signaling. nih.govebi.ac.uk |
| Fibronectin Type III | FN3 | ~32 | β-sandwich structure; involved in cell adhesion and binding. nih.govnih.govnih.govbiologists.com |
The amino acid sequence spanning residues 3700-3711 is located within one of the Fibronectin type III (FN3) domains of Usherin isoform B. While this specific 12-amino acid stretch is not identified as a distinct, named motif in the literature, its structural context is highly relevant. This region is part of the 20th FN3 domain (F20). researchgate.net
Transmembrane Domain Architecture of Usherin Isoform B
Usherin isoform B is classified as a type I transmembrane protein, featuring a single pass through the cell membrane. nih.gov This transmembrane domain is a critical structural component that anchors the massive extracellular portion of the protein to the cell surface while connecting it to the intracellular signaling and scaffolding machinery. acs.org It is composed of a single alpha-helical segment of hydrophobic amino acids that spans the lipid bilayer. uniprot.org This architecture physically separates the protein's large extracellular matrix-interacting region from its intracellular C-terminus, allowing it to function as a bridge between the outside and inside of the cell. nih.gov
Intracellular Domain and PDZ-Binding Motif (PBM) of Usherin Isoform B
The intracellular domain of Usherin isoform B is a short, cytoplasmic tail. uniprot.org Despite its relatively small size compared to the extensive extracellular region, this domain is functionally critical for integrating usherin into cellular protein networks. The most significant feature of this intracellular region is a C-terminal Class I PDZ-binding motif (PBM). acs.orgnih.gov
PDZ domains are common structural domains in signaling proteins that recognize and bind to specific short amino acid sequences, typically at the C-terminus of other proteins. The PBM of usherin is essential for its interaction with other proteins involved in Usher syndrome, forming a multi-protein complex known as the USH2 complex. uniprot.org Key interaction partners for the usherin PBM have been identified through co-immunoprecipitation and in vitro binding assays. nih.gov
| Interacting Protein | Gene | Function/Role in Complex | Reference |
|---|---|---|---|
| Whirlin | USH2D | A PDZ domain-containing scaffold protein that binds directly to the usherin PBM. Essential for the stability of the USH2 complex. | nih.gov |
| SANS (Scaffold protein containing ankyrin repeats and SAM domain) | USH1G | Interacts with the cytoplasmic C-terminus of usherin, helping to assemble a ternary protein complex with whirlin. | oup.com |
| Harmonin | USH1C | A PDZ domain-containing protein that can bind to the usherin cytodomain, providing a link to the actin cytoskeleton of stereocilia. | nih.gov |
These interactions, mediated by the intracellular domain and its PBM, are crucial for the proper localization and function of the USH2 complex at the periciliary membrane of photoreceptors and the ankle links of developing hair cell stereocilia. nih.govoup.com
Post-Translational Modifications of Usherin Isoform B
Post-translational modifications (PTMs) are essential for the proper folding, stability, localization, and function of many proteins. Usherin isoform B undergoes several processing steps after translation.
Usherin is a glycoprotein, meaning it is modified by the attachment of carbohydrate chains (glycans). uniprot.orgacs.org The large extracellular domain contains multiple potential sites for glycosylation. While detailed, site-specific mapping of glycosylation patterns on usherin is not extensively documented, evidence confirms its status as a glycosylated protein. nih.gov According to the UniProt database, human usherin has potential sites for both N-linked and O-linked glycosylation. uniprot.org
In a mouse model expressing a truncated form of usherin due to the common c.2299delG mutation, the resulting mutant protein was found to be glycosylated. nih.gov This suggests that glycosylation occurs early in the protein's synthesis and processing pathway.
The functional implications of glycosylation for usherin are consistent with the general roles of this PTM. Glycosylation is critical for:
Protein Folding and Quality Control: Ensuring the correct three-dimensional conformation of the large and complex extracellular domain within the endoplasmic reticulum.
Protein Stability: Protecting the protein from degradation by proteases in the extracellular space.
Cell Adhesion and Interaction: The carbohydrate moieties can directly participate in molecular interactions with other extracellular matrix components, influencing cell-cell and cell-matrix adhesion.
The most well-defined post-translational processing event for Usherin isoform B is the cleavage of its N-terminal signal peptide. nih.govresearchgate.netnih.gov This sequence of amino acids at the very beginning of the polypeptide chain directs the nascent protein into the endoplasmic reticulum for synthesis and subsequent transport to the cell membrane. Once the protein is correctly targeted, this signal peptide is proteolytically removed.
While other PTMs such as phosphorylation and ubiquitination are common regulatory mechanisms for transmembrane proteins, there is currently limited specific evidence in the scientific literature or major protein databases to confirm their occurrence on Usherin isoform B. uniprot.org Further proteomics studies using techniques like mass spectrometry would be required to comprehensively map all PTMs on the full-length protein. nih.gov
Genomic Context and Transcriptional Regulation of Ush2a Encoding Usherin Isoform B
Chromosomal Localization and Gene Structure of USH2A
The human USH2A gene is a large and complex genetic locus. It is situated on the long (q) arm of chromosome 1 at position 41. maayanlab.cloudgenecards.orgnih.govwikipedia.org Spanning a significant portion of this chromosomal band, the gene extends over approximately 800,503 base pairs of genomic DNA. genecards.orgfrontiersin.org
The structure of the USH2A gene is notable for its large number of exons, which are the coding segments of the gene. Most sources describe the gene as containing 72 or 73 exons, which are interspersed by large introns (non-coding regions). genecards.orgfrontiersin.org This complex exon-intron arrangement is fundamental to the gene's ability to produce multiple protein isoforms through alternative splicing, most notably the long usherin isoform B.
| Feature | Description | Source(s) |
| Gene Name | USH2A | nih.govwikipedia.org |
| Protein Product | Usherin | wikipedia.orgmedlineplus.gov |
| Chromosomal Locus | 1q41 | maayanlab.cloudgenecards.orgnih.gov |
| Genomic Size | ~800 kb | genecards.orgfrontiersin.org |
| Exon Count | 72-73 | genecards.orgfrontiersin.org |
Alternative Splicing Mechanisms Generating Usherin Isoform B
Alternative splicing of the USH2A pre-messenger RNA (pre-mRNA) is the key mechanism that generates the diversity of usherin proteins, including the full-length isoform B. nih.govwikipedia.org This process allows for the selective inclusion or exclusion of specific exons from the final mature messenger RNA (mRNA) transcript, leading to proteins with different structures and functions.
The USH2A gene encodes at least two major protein isoforms through alternative splicing: a short, secreted form (isoform A) and a long, transmembrane form (isoform B). nih.gov
Usherin Isoform A: This shorter variant is produced from a transcript that includes the first 21 exons of the gene. The resulting protein consists of 1,546 amino acids and is secreted into the extracellular matrix. nih.gov
Usherin Isoform B: This is the full-length isoform. Its transcript includes the initial 21 exons plus an additional 51 exons located at the 3' end of the gene, for a total of 72 exons. nih.gov This much longer mRNA transcript is translated into a large transmembrane protein of 5,202 amino acids. nih.gov The additional exons encode for numerous functional domains, a transmembrane region, and an intracellular domain that are absent in isoform A, conferring distinct biological roles to isoform B. nih.gov
Additionally, minor splice variants have been described, such as a modification involving exon 71 that adds a small peptide sequence, which appears to be restricted to the inner ear. nih.gov
| Isoform | Total Exons | Amino Acids | Key Structural Feature | Cellular Location | Source(s) |
| A | 21 | 1,546 | Lacks transmembrane domain | Secreted (Extracellular) | nih.gov |
| B | 72 | 5,202 | Contains transmembrane domain | Cell Membrane | nih.gov |
The precise regulation of USH2A splicing to favor the production of the long isoform B transcript in specific tissues relies on a complex interplay of cis-acting regulatory elements within the pre-mRNA and trans-acting protein splicing factors. While the specific factors that bind to USH2A are not fully elucidated, the existence and importance of these regulatory elements are highlighted by the effects of certain genetic mutations.
Cis-acting elements, such as intronic splicing enhancers (ISEs) and silencers (ISSs), are specific sequences within the introns that promote or inhibit the recognition of nearby splice sites by the cellular splicing machinery. nih.gov The correct processing of the exceptionally long USH2A pre-mRNA, particularly the inclusion of the 51 exons unique to isoform B, is highly dependent on these elements.
The clinical significance of these intronic regions is demonstrated by deep-intronic mutations that disrupt normal splicing. A well-studied example is the c.7595-2144A>G mutation in intron 40. nih.govarvojournals.orgresearchgate.net This change creates a new, high-quality splice donor site, which causes a 152-base-pair segment of the intron to be mistakenly recognized as an exon (a "pseudoexon"). researchgate.net The inclusion of this pseudoexon in the final mRNA shifts the reading frame and leads to a truncated, non-functional protein. arvojournals.org The fact that a single nucleotide change can activate such a cryptic splice site underscores the critical role of the surrounding intronic sequences in ensuring proper exon definition and maintaining the integrity of the usherin isoform B transcript. researchgate.netnih.gov Recent studies have identified other deep-intronic and synonymous variants that similarly create novel splice sites or alter regulatory elements, confirming that precise splicing regulation is essential for the correct synthesis of isoform B. nih.govfundanetsuite.com
Tissue-Specific Expression Patterns of Usherin Isoform B Transcript
The expression of the two major USH2A isoforms is distinctly regulated across different tissues, which aligns with their different functions. The long, transmembrane usherin isoform B is the predominant form expressed in the retina and the cochlea of the inner ear. nih.gov
Within the retina, the isoform B transcript is specifically found in photoreceptor cells. nih.gov In the cochlea, it is expressed in the sensory hair cells. nih.gov The presence of this specific isoform in these highly specialized sensory cells highlights its critical role in vision and hearing. Lower levels of the long isoform B transcript have also been reported in the heart and kidneys. nih.gov
In contrast, the short, secreted isoform A has a broader expression pattern and has been identified in the testis, small and large intestines, uterus, and ovary. nih.gov
| Tissue | Predominant Isoform Expressed | Source(s) |
| Retina | Isoform B | nih.gov |
| Cochlea (Inner Ear) | Isoform B | nih.gov |
| Heart | Isoform B (low levels) | nih.gov |
| Kidneys | Isoform B (low levels) | nih.gov |
| Testis | Isoform A | nih.gov |
| Intestines | Isoform A | nih.gov |
| Uterus | Isoform A | nih.gov |
| Ovary | Isoform A | nih.gov |
Developmental Regulation of USH2A Isoform B Expression
The expression of the USH2A gene, particularly the transcript for isoform B, is tightly regulated during development. This temporal control is essential for the proper formation and subsequent maintenance of sensory structures in the eye and ear.
In the developing cochlea, usherin isoform B plays a transient but vital role. Its expression is upregulated during the early postnatal period (in mice, from postnatal day 0 to day 9), where the protein localizes to fibrous structures known as "ankle links" that connect the growing stereocilia at their base. nih.govgene.vision These structures are crucial for organizing the stereocilia into precisely arranged bundles, which are necessary for mechanotransduction of sound. After this developmental window, the expression of usherin in the cochlea decreases. maayanlab.cloud
In the retina, the role of usherin isoform B appears to be less about initial development and more about long-term maintenance and homeostasis of the photoreceptor cells. wikipedia.org The protein is a stable component of the periciliary membrane complex, a specialized domain that surrounds the connecting cilium of photoreceptors. gene.vision This localization suggests a crucial function in maintaining the structural integrity and likely the transport of molecules between the inner and outer segments of these light-sensing cells, which is necessary for their lifelong function and survival. gene.vision
Transcriptional Regulatory Elements and Epigenetic Modulators of USH2A
The tissue-specific and developmental expression of the large and complex USH2A gene is controlled by a sophisticated network of transcriptional regulatory elements and, presumably, epigenetic modifications.
Databases of genomic elements, such as GeneHancer, indicate that the USH2A locus is associated with a large number of predicted regulatory elements, including promoters and enhancers. genecards.org These sequences serve as binding sites for transcription factors that can activate or repress gene expression. The presence of numerous potential enhancers reflects the need for fine-tuned control to ensure that usherin isoform B is produced at the right time and in the correct cell types, such as retinal photoreceptors.
Furthermore, the genomic region of USH2A also contains genes for long non-coding RNAs (lncRNAs), specifically USH2A-AS1 and USH2A-AS2 (USH2A Antisense RNA 1 and 2). genecards.orggenecards.org These lncRNAs are transcribed from the opposite strand of the DNA in the same region as the USH2A gene. Regulatory element databases show that some enhancers in this region potentially target both USH2A and these antisense RNAs. genecards.orggenecards.org Antisense RNAs are known regulators of gene expression, often acting to modulate the transcription of their corresponding sense gene. The presence of USH2A-AS1 and USH2A-AS2 suggests an additional layer of transcriptional control over USH2A expression.
While specific studies on the epigenetic regulation of USH2A are limited, it is widely accepted that epigenetic mechanisms, such as histone modifications and DNA methylation, are fundamental to controlling gene expression. abcam.com Histone modifications can alter the chromatin structure, making it more "open" (euchromatin) or "closed" (heterochromatin) to transcription. It is highly probable that the tissue-specific expression of usherin isoform B is governed by a unique epigenetic landscape at the USH2A locus in retinal and cochlear cells, which facilitates the binding of transcription factors and allows for active transcription, while keeping the gene silenced in other cell types. The potential involvement of epigenetic factors has been suggested to explain why individuals with identical USH2A mutations can sometimes present with different clinical severities. nih.gov
Cellular Trafficking, Processing, and Subcellular Localization of Usherin Isoform B
Biosynthesis and Intracellular Transport of Usherin Isoform B
The synthesis of the 5202-amino acid Usherin isoform B protein occurs within the endoplasmic reticulum (ER), the primary site for the production of transmembrane and secreted proteins. nih.govnih.gov Given its substantial size (approximately 600 kDa) and complex structure, which includes numerous functional domains, the proper folding and post-translational modification within the ER are crucial. nih.gov Studies on various Usher proteins, including usherin, suggest their involvement in intracellular trafficking pathways between the ER and the Golgi apparatus. arvojournals.org After synthesis and initial folding in the ER, Usherin isoform B is transported to the Golgi complex for further processing and sorting before being packaged into vesicles for transport to its final destinations at the cell membrane. arvojournals.org Myosin VIIa, an Usher type 1 (USH1) protein, is thought to facilitate the transport of the USH2 protein complex, including Usherin isoform B, to the base of the stereocilia. researchgate.net
Membrane Insertion and Orientation of Usherin Isoform B
Usherin isoform B is a transmembrane protein with a specific orientation that is essential for its function. nih.govnih.gov Its structure is characterized by a very large N-terminal extracellular domain, a single transmembrane domain, and a short intracellular C-terminal domain. nih.govresearchgate.net
Extracellular Domain: This extensive region contains multiple domains, including laminin (B1169045) and fibronectin type III repeats, which are common in extracellular matrix and cell adhesion proteins. nih.govnih.gov This large domain projects into the extracellular space, where it is believed to interact with other proteins and structures. pnas.org
Transmembrane Domain: A single alpha-helical segment anchors the protein within the plasma membrane. nih.gov
Intracellular Domain: The C-terminus, located in the cytoplasm, contains a crucial PDZ-binding motif (PBM). nih.govoup.com This motif allows Usherin isoform B to connect with intracellular scaffolding proteins that contain PDZ domains, such as whirlin and harmonin, anchoring the protein to the underlying cytoskeleton. oup.commdpi.com
This orientation allows Usherin isoform B to act as a molecular bridge, connecting the extracellular environment to the intracellular machinery of the cell. pnas.orgoup.com
Localization of Usherin Isoform B in Inner Ear Hair Cells
In the sensory hair cells of the cochlea, Usherin isoform B has a specific and transient localization pattern critical for the proper development of the hair bundle, the mechanosensitive organelle responsible for hearing. nih.govscispace.com
Usherin isoform B is a key component of the "ankle links," a specific set of filamentous lateral connectors found at the base of stereocilia in developing hair cells. nih.govoup.comnih.gov These links physically connect adjacent stereocilia, ensuring the hair bundle develops as a cohesive and correctly organized unit. nih.govmdpi.com Usherin isoform B does not function in isolation; it forms a multiprotein assembly known as the ankle link complex (ALC) or USH2 complex. researchgate.netnih.gov This complex includes other USH2 proteins such as ADGRV1 (also known as GPR98 or VLGR1), whirlin, and the scaffolding protein PDZD7. nih.gov The long extracellular domain of Usherin isoform B is thought to form the physical link itself, spanning the distance between stereocilia. oup.comnih.gov
| Protein | Gene | Function in the Complex |
|---|---|---|
| Usherin isoform B | USH2A | Forms the extracellular bridge of the ankle link. oup.comnih.gov |
| ADGRV1 (GPR98/VLGR1) | ADGRV1 (USH2C) | Co-localizes and interacts with usherin to form the ankle link. researchgate.netmdpi.com |
| Whirlin | WHRN (DFNB31/USH2D) | Intracellular scaffolding protein that anchors usherin and ADGRV1 to the cytoskeleton via its PDZ domains. oup.commdpi.comnih.gov |
| PDZD7 | PDZD7 | Scaffolding protein that helps assemble and stabilize the complex. nih.govnih.gov |
The presence of Usherin isoform B at the ankle links is a transient phenomenon tied to a specific developmental window. nih.govscispace.com In mouse models, usherin is detected at the base of stereocilia during the early postnatal period, when the hair bundles are undergoing significant growth and organization. nih.gov
Appearance: Usherin localization at the ankle links begins around postnatal day 0 to 2 (P0-P2). nih.gov
Persistence: It remains present as the hair bundle matures over the first postnatal week. nih.gov
Disappearance: By postnatal day 12 (P12), both the ankle links and the usherin immunolabeling are no longer detectable in cochlear hair cells. nih.gov
This transient expression pattern highlights its role in the establishment, rather than the long-term maintenance, of hair bundle architecture in the cochlea. nih.govnih.gov
Localization of Usherin Isoform B in Retinal Photoreceptor Cells
In the adult retina, Usherin isoform B is predominantly expressed in photoreceptor cells (rods and cones), where it is required for their long-term maintenance and survival. nih.govpnas.orgnih.gov Unlike its transient role in the cochlea, its presence in the retina is stable and essential for vision.
Usherin isoform B is precisely localized to a specialized membrane microdomain at the junction between the inner and outer segments of the photoreceptor cell. nih.govnih.gov This region is known as the periciliary membrane complex (PMC). nih.gov The PMC is an area of the apical inner segment membrane that forms a collar-like structure wrapping around the connecting cilium. nih.govnih.gov
The connecting cilium is a crucial structure that links the inner segment, where protein synthesis occurs, to the outer segment, which contains the light-sensing opsins. nih.gov Usherin isoform B is anchored to the plasma membrane of the inner segment at the PMC, with its large extracellular domain projecting into the space toward the connecting cilium's membrane. pnas.orgresearchgate.net Some studies have also detected usherin along the length of the connecting cilium itself. nih.govoup.com This strategic positioning suggests that Usherin isoform B is part of a complex that maintains the structural integrity of the periciliary region and plays a role in regulating the transport of molecules between the inner and outer segments. mdpi.comjensenlab.org
| Cell Type | Specific Location | Associated Structures | Developmental Stage |
|---|---|---|---|
| Inner Ear Hair Cell | Base of Stereocilia | Ankle Links | Transient (Postnatal Development) nih.govnih.gov |
| Retinal Photoreceptor Cell | Periciliary Membrane Complex (PMC) | Connecting Cilium, Apical Inner Segment | Stable (Adult) nih.govnih.gov |
Spatial Restriction and Maintenance within Photoreceptors
Usherin isoform B, a large transmembrane protein encoded by the USH2A gene, plays a critical role in the function and long-term survival of photoreceptor cells. nih.govpnas.org Its proper localization is highly restricted to a specific subcellular compartment, which is essential for its function. The long isoform of usherin is predominantly expressed in the retina and is localized to the periciliary membrane complex (PMC) at the junction between the inner and outer segments of both rod and cone photoreceptors. nih.govnih.gov This specialized membrane microdomain is found at the apical inner segment and encircles the connecting cilium. nih.govpnas.org
The connecting cilium is a crucial structure for the transport of molecules synthesized in the inner segment to the outer segment, where phototransduction occurs. nih.govoup.com The precise positioning of Usherin isoform B at the PMC suggests its involvement in maintaining the structural integrity of this region and potentially in regulating the trafficking of proteins to the outer segment. researchgate.net Ultrastructural studies using immunoelectron microscopy have confirmed the presence of Usherin isoform B on the plasma membrane of the apical inner segment that surrounds the cilium. researchgate.net
The maintenance of Usherin isoform B at this specific location is dependent on its interaction with a network of other Usher syndrome-associated proteins. It forms a complex with whirlin (USH2D) and VLGR1/GPR98 (USH2C), which are also found at the periciliary membrane complex. nih.gov The interaction between the C-terminal PDZ-binding motif of Usherin isoform B and the PDZ domains of whirlin is crucial for its correct subcellular localization. oup.com In the absence of whirlin, Usherin isoform B is mislocalized, highlighting the importance of this protein complex for its spatial restriction. oup.com
Furthermore, the scaffold protein SANS (USH1G) is also part of this complex and is thought to be involved in the intracellular transport of the Usher protein complex through the inner segment and in regulating the transfer of cargo to the ciliary transport machinery. nih.gov This intricate network of protein interactions ensures that Usherin isoform B is correctly targeted and anchored at the periciliary membrane complex, which is vital for the long-term maintenance and function of photoreceptor cells. nih.govpnas.org
| Component | Location in Photoreceptor | Interacting Proteins | Role in Localization |
| Usherin isoform B | Periciliary Membrane Complex (PMC) | Whirlin, VLGR1/GPR98, SANS | Anchoring and spatial restriction |
| Whirlin | Periciliary Membrane Complex (PMC) | Usherin isoform B, SANS | Essential for correct localization of Usherin isoform B |
| VLGR1/GPR98 | Periciliary Membrane Complex (PMC) | Whirlin | Part of the USH2 protein complex |
| SANS | Periciliary Region | Usherin isoform B, Whirlin | Scaffolding and transport |
Comparative Analysis of Usherin Isoform B Localization Across Different Tissues and Cell Types
While the most well-characterized role of Usherin isoform B is in the retina, its expression is not exclusive to photoreceptor cells. A comparative analysis of its localization reveals a differential distribution across various tissues and cell types, suggesting diverse functional roles.
Cochlea: In the auditory system, Usherin isoform B is transiently localized to the developing sensory hair cells of the cochlea. nih.gov Specifically, it is found in the ankle links, which are transient fibrous structures that connect the bases of adjacent stereocilia during the development of the hair bundle. nih.gov This localization is critical for the proper organization and maturation of the stereocilia. nih.gov Unlike its permanent presence in the photoreceptors for long-term maintenance, its expression in cochlear hair cells is developmental, disappearing around postnatal day 15 in mice. nih.gov This transient expression pattern is consistent with a role in the structural development of the hair cells rather than their ongoing function in mature animals. pnas.org
Other Tissues: Beyond the retina and cochlea, the expression of usherin isoforms has been identified in a variety of other tissues, although the specific distribution of isoform B is not always clearly delineated from the shorter isoform A. Immunohistochemical studies have detected usherin in the basement membranes of several human tissues, including the small and large intestine, pancreas, bladder, prostate, esophagus, trachea, thymus, salivary glands, and various reproductive tissues such as the placenta, ovary, fallopian tube, uterus, and testis. nih.gov However, it is notably absent in tissues like the heart, lung, liver, kidney, and brain. nih.gov The long isoform, in particular, has been reported in the heart and kidneys. nih.gov In these non-sensory tissues, usherin is generally considered a component of the basement membrane, where it likely contributes to structural integrity and cell-matrix interactions. medlineplus.gov
The localization of Usherin isoform B in the periciliary membrane complex of photoreceptors is a highly specialized adaptation for the unique environment of the retina. In contrast, its role in the developing cochlea is transient and structural. In other tissues, its presence in basement membranes suggests a more general function in tissue architecture. This differential localization underscores the pleiotropic nature of Usherin isoform B, with its function being highly dependent on the specific cellular context and interacting protein partners.
| Tissue/Cell Type | Specific Localization | Primary Function | Expression Pattern |
| Retina (Photoreceptors) | Periciliary Membrane Complex | Long-term maintenance and structural integrity | Constitutive in adults |
| Cochlea (Hair Cells) | Ankle links of stereocilia | Development and organization of hair bundles | Transient during postnatal development |
| Various Epithelial Tissues | Basement Membranes | Structural support and cell-matrix adhesion | Constitutive |
Molecular Interactions and Protein Complex Formation of Usherin Isoform B
Formation and Composition of the USH2 Protein Complex
The USH2 protein complex is a crucial assembly of proteins located at the periciliary membrane complex in photoreceptors and the ankle links of stereocilia in hair cells. nih.govnih.gov This complex is vital for the structural integrity and function of these sensory cells. nih.gov Usherin isoform B, Adhesion G protein-coupled receptor V1 (ADGRV1), and Whirlin are the core components of this complex. nih.govharvard.edu The formation of this complex is a highly orchestrated process involving specific domain-mediated interactions.
The interaction between Usherin isoform B and Whirlin is a cornerstone of the USH2 complex assembly. nih.gov Whirlin, a scaffold protein containing three PDZ domains, directly binds to the C-terminal cytoplasmic domain of Usherin isoform B. nih.govoup.com This interaction is mediated by the first and second PDZ domains of the long isoform of Whirlin and the C-terminal PDZ-binding motif of Usherin. nih.govoup.com
Experimental evidence from yeast two-hybrid analyses and GST pull-down assays has confirmed this direct interaction. nih.gov Studies have shown that the intact C-terminus of Usherin is necessary to pull down endogenous Whirlin from retinal lysates, highlighting the specificity of this binding. nih.gov This interaction is essential for anchoring Usherin at specific subcellular locations. nih.gov
| Interacting Proteins | Binding Domains | Experimental Evidence |
|---|---|---|
| Usherin Isoform B | C-terminal PDZ-binding motif | Yeast two-hybrid, GST pull-down assays, Co-immunoprecipitation |
| Whirlin (long isoform) | PDZ domains 1 and 2 |
Usherin isoform B also forms a complex with ADGRV1 (also known as VLGR1), another large transmembrane protein. grantome.commdpi.com Both Usherin and ADGRV1 are localized at the periciliary region in photoreceptors and are believed to play a role in stabilizing the connecting cilium. mdpi.com While a direct interaction between Usherin and ADGRV1 has been proposed, evidence suggests that their association within the USH2 complex is bridged by other proteins. mdpi.com
The formation of a quaternary USH2 complex has been suggested, involving Whirlin and PDZD7, another USH2-associated protein. mdpi.com In this model, Whirlin preferentially binds to Usherin, while PDZD7 binds to ADGRV1. The interaction between Whirlin and PDZD7 then serves as the bridge connecting Usherin and ADGRV1 within the larger complex. mdpi.com
The components of the USH2 protein complex exhibit a strong reciprocal dependency for their stability and correct subcellular localization. harvard.edu The absence or mutation of one component can lead to the mislocalization and degradation of the other members of the complex. harvard.edunih.gov
For instance, in the absence of Whirlin, Usherin fails to localize correctly at the periciliary membrane complex in photoreceptors. nih.govarvojournals.org Conversely, the absence of Usherin leads to a significant reduction in the amount of Whirlin in the retina. nih.gov Similarly, the proper localization of ADGRV1 is dependent on the presence of both Whirlin and Usherin. harvard.edu This interdependence underscores the concept of the USH2 proteins functioning as an obligatory complex in vivo. harvard.edu The disruption of this complex is a primary molecular mechanism underlying the pathogenesis of Usher syndrome type II. nih.gov
| Absent/Mutated Protein | Effect on Other Complex Members |
|---|---|
| Whirlin | Mislocalization of Usherin and ADGRV1 |
| Usherin (USH2A) | Reduced levels and mislocalization of Whirlin and ADGRV1 |
| ADGRV1 (USH2C) | Mislocalization of Whirlin and Usherin |
Direct and Indirect Interactions of Usherin Isoform B with Other Usher Proteins
Beyond the core USH2 complex, Usherin isoform B participates in a broader network of interactions, connecting with proteins from other Usher syndrome subtypes. This "Usher interactome" highlights the interconnectedness of the molecular pathways underlying the different forms of the syndrome. nih.gov
Usherin isoform B has been shown to interact directly with Harmonin, a key scaffolding protein associated with Usher syndrome type 1 (USH1). oup.comnih.gov This interaction is mediated by the PDZ1 domain of Harmonin b and the C-terminal PDZ-binding motif of Usherin. oup.com
This direct link between a USH2 protein (Usherin) and a USH1 protein (Harmonin) provides a molecular bridge between the two major subtypes of Usher syndrome. oup.com In transfected cells, the presence of Harmonin b has been shown to influence the localization of the Usherin cytodomain, further supporting a functional interaction between these two proteins. researchgate.net
The interactions of Usherin isoform B extend to form a complex network involving multiple Usher proteins. nih.govoup.com For example, a ternary complex consisting of SANS (a USH1G protein), Usherin isoform B, and Whirlin has been identified. oup.com In this complex, the cytoplasmic C-terminus of Usherin binds to the central domain of SANS. oup.com
These findings demonstrate that Usherin isoform B acts as a crucial node in the Usher interactome, connecting different functional modules. The disruption of these interactions by pathogenic mutations can interfere with the assembly of these larger protein scaffolds, leading to the deaf-blindness phenotype characteristic of Usher syndrome. oup.com The study of these complex interactions is essential for understanding the molecular basis of the disease and for developing potential therapeutic strategies.
Interactions with Extracellular Matrix Components (e.g., Collagen IV)
Usherin isoform B is an integral component of the basement membrane, a specialized extracellular matrix that provides structural support to tissues. A crucial interaction for the stability and function of Usherin within this matrix is its direct binding to Collagen IV. frontiersin.orgoup.com Research has demonstrated a specific and domain-dependent interaction between the Laminin (B1169045) EGF-like (LE) domain of Usherin and the 7S domain of type IV collagen. frontiersin.orgoup.com This interaction is characterized by a 1:1 stoichiometry, indicating a precise and regulated binding mechanism. frontiersin.orgoup.com
The significance of this interaction is highlighted by the fact that certain missense mutations within the LE domain of Usherin, known to cause Usher syndrome type IIa, abolish its binding to Collagen IV. frontiersin.orgoup.com This loss of interaction is believed to compromise the stable integration of Usherin into the basement membrane superstructure, ultimately leading to the pathological manifestations of the disease. frontiersin.orgoup.com Experimental evidence from mouse models further supports this, showing that a reduction in type IV collagen is associated with a corresponding decrease in the amount of Usherin in the basement membrane, suggesting that the interaction is vital for Usherin's stability in vivo. frontiersin.orgoup.com
Beyond Collagen IV, Usherin isoform B is also known to interact with other components of the extracellular matrix, such as fibronectin. nih.gov These interactions collectively anchor Usherin within the extracellular matrix, contributing to the structural integrity of tissues like the retina and inner ear.
| Interacting Protein | Usherin Isoform B Domain | Interacting Protein Domain | Significance of Interaction |
|---|---|---|---|
| Collagen IV | Laminin EGF-like (LE) domain | 7S domain | Essential for stable integration and stability of Usherin in the basement membrane. frontiersin.orgoup.com |
| Fibronectin | Not specified | Not specified | Contributes to anchoring Usherin within the extracellular matrix. nih.gov |
Role of PDZ-Binding Motif and Other Interaction Domains in Usherin Isoform B Interactions
The intracellular region of Usherin isoform B contains a C-terminal PDZ-binding motif (PBM), which is crucial for its interaction with a network of scaffold proteins. nih.govnih.gov PDZ domains are common protein-protein interaction modules that recognize and bind to specific short peptide sequences, often at the C-terminus of their binding partners. The PBM of Usherin isoform B facilitates its connection to the intracellular environment and its participation in larger protein complexes. nih.gov
Specifically, the PDZ-binding motif of Usherin isoform B mediates its interaction with the PDZ domains of scaffold proteins such as whirlin and harmonin. frontiersin.orgnih.gov These interactions are fundamental for anchoring the transmembrane Usherin protein to the cytoplasmic scaffold and for the assembly of the Usher protein complex. oup.com In addition to the C-terminal PDZ-binding motif, the large extracellular domain of Usherin isoform B contains multiple domains, including laminin-like and fibronectin-like repeats, which are involved in its interactions with extracellular matrix components as previously discussed. nih.gov
| Usherin Isoform B Domain | Binding Partner | Significance of Interaction |
|---|---|---|
| PDZ-binding motif (intracellular) | Whirlin, Harmonin | Anchors Usherin to the intracellular scaffold and facilitates the assembly of the Usher protein complex. frontiersin.orgnih.gov |
| Laminin EGF-like (LE) domain (extracellular) | Collagen IV | Mediates stable integration into the basement membrane. frontiersin.orgoup.com |
Functional Consequences of Usherin Isoform B Protein-Protein Interactions
The intricate network of protein-protein interactions involving Usherin isoform B has profound functional consequences, primarily related to its role as a scaffold protein and its involvement in signal transduction.
Through its multiple interaction domains, Usherin isoform B acts as a crucial scaffold protein, contributing to the organization and maintenance of highly specialized cellular structures in photoreceptor cells of the retina and the hair cells of the inner ear. oup.com In photoreceptors, the Usher protein complex, which includes Usherin isoform B, is localized to the periciliary membrane complex, a region critical for the transport of molecules to the outer segment of the photoreceptor. nih.gov The scaffolding function of this complex is thought to be essential for the structural integrity and proper function of the connecting cilium, which links the inner and outer segments of photoreceptors. nih.gov
In the developing inner ear, Usherin isoform B is a component of the ankle links, transient fibrous structures that connect the stereocilia at their base, ensuring the proper organization and development of the hair bundle. nih.gov The interactions of Usherin isoform B with both extracellular matrix components and intracellular scaffold proteins are vital for the formation and maintenance of these intricate structures. Disruptions in these interactions, due to mutations in the USH2A gene, can lead to the disorganization of these cellular architectures, resulting in the sensory deficits observed in Usher syndrome. frontiersin.org
While the primary role of Usherin isoform B appears to be structural, its participation in a multi-protein complex with signaling molecules suggests an involvement in signal transduction pathways. oup.commedlineplus.gov The Usher protein complex includes the adhesion G protein-coupled receptor V1 (ADGRV1), also known as VLGR1. oup.com G protein-coupled receptors are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.
The interaction between Usherin isoform B and ADGRV1 within the same complex suggests a potential role for the complex in "outside-in" signaling. oup.com It is hypothesized that the large extracellular domain of Usherin may be involved in sensing the extracellular environment, and through its connection to ADGRV1 and other intracellular partners, this information could be transduced into the cell, influencing cellular processes. nih.gov The precise nature of the signals and the downstream pathways mediated by the Usherin complex are still under investigation, but it is plausible that they are involved in maintaining cellular homeostasis and ensuring the long-term survival and function of photoreceptor and hair cells. nih.govmedlineplus.gov Additionally, the Usher protein complex has been localized to the synaptic regions of both photoreceptors and hair cells, suggesting a potential role in synaptic function and cell-to-cell communication. nih.govmedlineplus.gov
Physiological Roles and Cellular Functions of Usherin Isoform B
Role in Auditory Mechanotransduction and Hair Bundle Morphogenesis
In the inner ear, Usherin isoform B is a key component of the developing sensory hair cells of the cochlea, which are responsible for converting sound vibrations into electrical signals. nih.gov Its presence is crucial for the proper formation and organization of the hair bundle, the mechanosensitive organelle of these cells.
Usherin isoform B is a fundamental component of the interstereocilia ankle links, which are transient fibrous structures that connect the bases of adjacent stereocilia during the development of the hair bundle. nih.govresearchgate.net These links are essential for maintaining the proper spacing and arrangement of stereocilia as they grow and mature. nih.govnih.gov Several studies have localized Usherin isoform B to these ankle links in developing cochlear hair cells. nih.gov
The formation of a stable ankle link complex relies on the interaction of Usherin isoform B with other proteins associated with Usher syndrome, including whirlin and GPR98 (also known as VLGR1). oup.comnih.gov Research in mouse models has demonstrated that the absence of any of these proteins leads to disruptions in the hair cell bundle architecture and results in hearing impairment. nih.gov Specifically, usherin is essential for recruiting whirlin and another protein, PDZD7, to the ankle link complex. oup.com While G protein-coupled receptor 98 (GPR98) is considered the most critical protein for the assembly of the ankle link complex, usherin plays a significant role in its stability and function. oup.comnih.gov The transient nature of these ankle links, and consequently the expression of Usherin isoform B at this location, is critical for the normal maturation of the hair bundle. nih.gov
| Component of Ankle Link Complex | Function in the Complex | Reference |
|---|---|---|
| Usherin isoform B | Structural component; recruits whirlin and PDZD7 | oup.com |
| GPR98 (ADGRV1) | Major component, essential for the assembly of the complex | oup.comnih.gov |
| Whirlin | Component of the complex, recruited by usherin | oup.com |
| PDZD7 | Component of the complex, recruited by usherin | oup.com |
The proper formation and subsequent regression of the ankle links, where Usherin isoform B is a key player, are critical for the normal development and maturation of hair cells. nih.gov These structures provide the necessary structural support to the developing stereocilia, ensuring their correct organization. nih.gov Disruption of the ankle link complex due to mutations in the USH2A gene leads to disorganized stereocilia, which in turn impairs the mechanotransduction process and results in hearing loss. nih.govnih.gov The expression of Usherin isoform B in the stereocilia is transient, diminishing as the hair cells mature and the ankle links disappear. nih.govnih.gov This temporal regulation underscores its specific role during a critical window of auditory system development.
Role in Retinal Photoreceptor Homeostasis and Function
In the retina, Usherin isoform B is predominantly expressed in photoreceptor cells, the light-sensitive neurons responsible for vision. nih.gov It is a crucial component of the periciliary membrane complex, a specialized region at the base of the photoreceptor outer segment, and is vital for the long-term health and function of these cells. pnas.orgnih.gov
Usherin isoform B is specifically localized to the periciliary membrane complex (PMC), a structure that encircles the connecting cilium of both rod and cone photoreceptors. pnas.orgnih.gov The connecting cilium is a thin bridge that connects the inner segment (responsible for metabolism and protein synthesis) to the outer segment (the light-detecting organelle). nih.gov The long extracellular domain of Usherin isoform B is thought to project into the space between the connecting cilium and the apical inner segment, potentially forming fibrous links that provide structural integrity to this critical region. oup.comoup.com
Immunoelectron microscopy studies have confirmed the localization of Usherin isoform B, along with other Usher proteins like VLGR1b, SANS, and whirlin, to this periciliary region, suggesting the formation of a protein network. oup.comoup.com This network is believed to be essential for maintaining the structural and functional integrity of the photoreceptor cilium. jensenlab.org
| Protein | Location in Photoreceptor | Interacting Partners in the PMC | Reference |
|---|---|---|---|
| Usherin isoform B | Periciliary Membrane Complex (PMC) | VLGR1b, SANS, whirlin | oup.comoup.com |
| VLGR1b (GPR98) | Periciliary Membrane Complex (PMC) | Usherin isoform B, whirlin | oup.comoup.com |
| SANS | Connecting cilium, basal body complex | Whirlin, Usherin isoform B | oup.com |
| Whirlin | Periciliary Membrane Complex (PMC) | Usherin isoform B, VLGR1b, SANS | oup.comoup.com |
The strategic location of Usherin isoform B at the periciliary membrane complex suggests a role in the transport of proteins and other essential molecules from the inner segment to the outer segment of photoreceptors. jensenlab.orgresearchgate.net The outer segment is a highly dynamic structure that undergoes constant renewal, requiring a continuous and efficient supply of proteins, including the light-sensitive opsins. nih.gov
The Usher protein network at the PMC, which includes Usherin isoform B, is thought to act as a "reloading point" for molecular transport machineries. oup.comoup.com SANS, a component of this network, can link to the microtubule transport system, while whirlin may anchor transmembrane proteins like Usherin isoform B and VLGR1b to specific membrane domains. oup.comoup.com This intricate organization is believed to be crucial for the regulated delivery of cargo to the outer segment, a process vital for photoreceptor function. researchgate.net
The structural and transport functions of Usherin isoform B are ultimately critical for the long-term survival and maintenance of photoreceptor cells. pnas.orgresearchgate.net Targeted disruption of the Ush2a gene in mice leads to progressive photoreceptor degeneration, mimicking the retinal phenotype observed in patients with Usher syndrome type IIA. pnas.org The absence of a functional Usherin isoform B disrupts the integrity of the periciliary membrane complex, which likely impairs the transport of essential molecules to the outer segment, leading to cellular stress and eventual cell death. jensenlab.org Therefore, Usherin isoform B is not only required for the initial development of sensory cells but also for their continuous maintenance and survival throughout life.
Usherin Isoform B in Cell Adhesion and Polarity
Usherin isoform B, a major isoform of the USH2A gene, plays a significant role in cell adhesion, a function suggested by its complex molecular structure. nih.gov This extremely large transmembrane protein is characterized by a long extracellular region containing multiple functional domains that are commonly found in cell adhesion and extracellular matrix proteins. nih.gov The structure of the long isoform includes two laminin (B1169045) G domains, 31 fibronectin type III repeats, a transmembrane region, and an intracellular domain, anchoring it to the cell membrane. nih.gov This architecture allows its extensive extracellular domain to interact with components of the extracellular matrix, such as collagen IV and fibronectin, which may be crucial for its stable integration into basement membranes. genecards.org
The protein's function in cell adhesion is further highlighted by its localization in basement membranes, which are thin, sheet-like structures that separate and support cells in various tissues. medlineplus.gov Mutations within the transmembrane domain of Usherin isoform B are thought to interfere with its adhesive functions and the maintenance of the cellular cytoskeleton. nih.gov The intracellular part of the protein possesses a PDZ-binding motif at its C-terminus, which facilitates interaction with scaffolding proteins like harmonin and whirlin. nih.govnih.gov These interactions are critical for linking the protein to the internal actin cytoskeleton of cells, particularly in the hair cells of the inner ear. nih.gov This connection between the extracellular matrix and the intracellular cytoskeleton via Usherin isoform B is fundamental to maintaining cellular structure and adhesion.
While direct research on "cell polarity" is not extensively detailed in the provided context, the role of Usherin isoform B in organizing cellular structures implies a function in maintaining cell polarity. In the developing cochlear hair cells, for example, Usherin isoform B is localized to the ankle links, which are transient fibrous structures that connect the bases of growing stereocilia. nih.gov This precise localization is essential for the correct development and organized arrangement of the hair bundle, a highly polarized structure critical for hearing. nih.gov By anchoring the cell and organizing key cellular extensions, Usherin isoform B contributes to the establishment and maintenance of the specialized, polar organization of sensory cells.
| Aspect of Usherin Isoform B | Key Research Finding | Reference |
|---|---|---|
| Molecular Structure | A large transmembrane protein with a long extracellular region containing domains for cell adhesion (e.g., laminin G, fibronectin type III repeats). | nih.govnih.gov |
| Function | Proposed to be directly involved in cell adhesion and maintaining the cellular cytoskeleton. | nih.govnih.gov |
| Interaction Partners | Binds to extracellular matrix components (collagen IV, fibronectin) and intracellular scaffolding proteins (whirlin) via its PDZ-binding motif. | nih.govgenecards.org |
| Role in Polarity | Essential for the proper organization of stereocilia in developing cochlear hair cells, indicating a role in maintaining cellular polarity. | nih.gov |
Potential Roles in Other Tissues and Organs (e.g., Brain, Sperm)
Beyond its well-established roles in the retina and inner ear, evidence suggests that Usherin isoform B has functions in other tissues and organs, notably the brain and sperm.
Brain: The mRNA transcript for the USH2A gene is found predominantly in the brain and spinal cord during development. nih.gov This suggests a potential role for Usherin in the formation and function of the central nervous system. While the precise function of Usherin in the brain is not yet fully elucidated, it is known to be part of a protein complex that may be involved in the function of synapses, the junctions where nerve cells communicate. medlineplus.gov This synaptic role could be critical for proper neurological development and activity.
Sperm: Several findings link Usherin to male reproductive functions. The shorter isoform of usherin has been identified in the testis. nih.gov More directly, clinical observations in patients with Usher syndrome type 2 have revealed sperm abnormalities. nih.gov These defects include an atypical axoneme structure, which leads to decreased sperm motility and velocity, potentially impacting fertility. nih.gov
Further molecular studies have begun to uncover the mechanisms behind Usherin's role in sperm. A yeast two-hybrid assay identified a specific interaction between the intracellular domain of Usherin isoform B and Sperm-associated antigen 5 (SPAG5). researchgate.net This interaction suggests a functional relationship between the two proteins within sperm cells, which may be relevant to the structural integrity and motility of sperm.
| Tissue/Organ | Evidence/Finding | Potential Role | Reference |
|---|---|---|---|
| Brain | USH2A mRNA is present in the brain and spinal cord during development. | May be involved in the development and function of synapses and the central nervous system. | nih.govmedlineplus.gov |
| Sperm/Testis | Usherin is present in the testis; patients exhibit sperm abnormalities (decreased motility/velocity). | Contributes to the structural integrity and motility of sperm. | nih.gov |
| Sperm (Molecular Interaction) | The intracellular domain of Usherin isoform B interacts with Sperm-associated antigen 5 (SPAG5). | This interaction may be crucial for the proper function and structure of sperm. | researchgate.net |
Molecular Pathogenesis of Usherin Isoform B Dysfunction
Genetic Mutations in USH2A Affecting Usherin Isoform B Structure and Function
Mutations in the USH2A gene are the primary cause of Usher syndrome type IIA and a significant portion of non-syndromic autosomal recessive retinitis pigmentosa. medlineplus.govnih.gov The USH2A gene codes for usherin, with isoform B being a large transmembrane protein crucial for the function of the retina and inner ear. oup.comnih.govnih.gov Genetic alterations can severely compromise the structure and function of this protein, leading to the clinical manifestations of these disorders.
Missense Mutations and Their Impact on Protein Folding or Stability
Missense mutations result in the substitution of a single amino acid in the protein sequence, which can disrupt protein folding, stability, and function. medlineplus.govmedlineplus.gov Several dozen missense mutations in USH2A have been linked to retinitis pigmentosa. medlineplus.gov For instance, the common p.Cys759Phe (c.2276G>T) mutation is predicted to impair usherin's function by disrupting a disulfide bond or altering a key region involved in interactions with the extracellular matrix. nih.govrjptonline.org Such changes can lead to misfolding of the protein, affecting its domains, such as the laminin (B1169045) epidermal growth factor-like (LE) domains, which are critical for its structural integrity and interactions. researchgate.netresearchgate.net
| Mutation | Predicted Molecular Impact | Phenotype Association | Reference(s) |
| p.Cys759Phe | Disrupts disulfide bond or protein interaction | Retinitis Pigmentosa, Usher Syndrome Type II | nih.govrjptonline.org |
| p.Cys934W | Leads to secondary structure changes, may interfere with correct folding | Retinitis Pigmentosa | nih.gov |
| p.W2744C | Leads to secondary structure changes, may interfere with correct folding | Retinitis Pigmentosa | nih.gov |
| p.R334W | Not specified | Usher Syndrome Type II | revistabiomedica.org |
Truncating Mutations and Loss-of-Function Mechanisms
Truncating mutations, which include nonsense, frameshift, and certain splice-site mutations, introduce a premature termination codon (PTC). medlineplus.govresearchgate.net This often leads to the production of an abnormally short, non-functional version of usherin or the complete absence of the protein due to nonsense-mediated mRNA decay (NMD). medlineplus.govmedlineplus.govresearchgate.net These loss-of-function mechanisms are typically associated with more severe phenotypes. researchgate.netnih.gov Studies have shown that the presence of two truncating mutations in USH2A is linked to more severe and progressive hearing impairment compared to combinations involving non-truncating mutations. nih.govresearchgate.net In Japanese patients, all studied cases of syndromic retinitis pigmentosa (Usher syndrome) involved at least one truncating variant. nih.gov Similarly, in a Chinese cohort, truncating mutations were significantly more common in Usher syndrome patients than in those with non-syndromic retinitis pigmentosa. frontiersin.org
| Mutation Type | Mechanism | Consequence | Associated Phenotype Severity | Reference(s) |
| Nonsense | Introduces a premature stop codon | Truncated protein or mRNA decay | Severe | medlineplus.govmedlineplus.gov |
| Frameshift (e.g., c.2299delG) | Alters the reading frame, leading to a premature stop codon | Truncated protein or mRNA decay | Severe | nih.govarvojournals.org |
| Out-of-frame exon deletion | Results from specific splice mutations, alters reading frame | Truncated protein or mRNA decay | Severe | nih.gov |
Splice Site Variants and Aberrant Splicing Effects on Isoform B
Splice site variants can disrupt the normal process of removing introns from pre-mRNA, leading to aberrant splicing. Non-canonical splice site variants in USH2A are a significant cause of associated diseases. mdpi.comresearchgate.net Functional assays, such as minigene splice assays, have demonstrated that these variants can cause a variety of splicing errors, including exon skipping, dual exon skipping, and the inclusion of pseudoexons. mdpi.comresearchgate.netarvojournals.org For example, the variant c.9959-2971C>T introduces a cryptic donor site, leading to the inclusion of a 113bp pseudoexon, which results in a frameshift and premature termination. arvojournals.org Many of these variants have a full effect, meaning no correctly spliced mRNA is produced from the mutated allele. mdpi.comresearchgate.net
| Splice Site Variant | Splicing Effect | Consequence on mRNA/Protein | Reference(s) |
| c.9959-2971C>T | Inclusion of a 113bp pseudoexon | Frameshift and premature termination | arvojournals.org |
| c.2139C>T | Introduces a cryptic donor site | In-frame truncation of exon 12 | arvojournals.org |
| c.8682-654C>G | Creation of a cryptic donor site | Inclusion of a 129bp pseudoexon and premature termination | arvojournals.org |
| c.15519+2dup | Exon skipping | Out-of-frame deletion | researchgate.net |
Specific Mutational Hotspots and Their Molecular Consequences
The vast USH2A gene has certain regions that are more frequently mutated, known as mutational hotspots. A comprehensive analysis of nearly 4,000 USH2A mutations identified that pathogenic variants in just 10 of the 72 exons account for over half of all mutant alleles globally. nih.gov Exon 13 is the most significant hotspot, harboring mutations in 18.4% of alleles worldwide. nih.gov This exon contains two of the most common mutations: c.2299delG, a frameshift mutation, and c.2276G>T (p.Cys759Phe), a missense mutation. nih.govrevistabiomedica.org The high frequency of mutations in these specific exons suggests they are critical for the protein's function and that targeting these regions could be beneficial for a large number of patients. nih.gov
| Hotspot Region | Common Mutations | Global Allele Frequency (%) | Molecular Consequence | Reference(s) |
| Exon 13 | c.2299delG, c.2276G>T (p.Cys759Phe) | 18.4 | Frameshift/truncation, Disrupted protein folding/interaction | nih.govnih.gov |
| Exon 41-43 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 2 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 50 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 54 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 57 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 61 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
| Exon 63 | Various | Part of top 10 hotspot exons | Loss-of-function | nih.gov |
Mechanisms of USH2A-Related Retinal Degeneration
The vision loss in USH2A-related disease is due to a progressive retinal degeneration known as retinitis pigmentosa. medlineplus.gov The underlying mechanisms are complex, but a key factor is the disruption of a critical protein network in photoreceptor cells.
Disruption of Periciliary Membrane Complex Organization
Usherin isoform B is a crucial component of the periciliary membrane complex (PMC) in photoreceptor cells. murdoch.edu.aunih.gov This specialized region is located at the junction between the inner and outer segments of the photoreceptor. nih.govresearchgate.net Usherin, along with other USH2 proteins such as ADGRV1 (also known as VLGR1b) and whirlin, forms a protein network in this area. murdoch.edu.auresearchgate.netoup.comresearchgate.net The long extracellular domain of usherin extends into the space between the connecting cilium and the apical inner segment, potentially forming fibrous links. researchgate.netoup.com
Mutations in USH2A can lead to the absence or dysfunction of usherin, which in turn disrupts the entire complex. murdoch.edu.au Studies in zebrafish models have shown that the loss of usherin leads to a reduction in the localization of whirlin and ADGRV1 to the photoreceptor periciliary membrane. daneshyari.com This protein complex is believed to be essential for maintaining the structural integrity of the photoreceptor and for transporting molecules to the outer segment. nih.govresearchgate.net Its disruption is a central mechanism leading to the progressive degeneration of photoreceptor cells and the subsequent vision loss characteristic of USH2A-related retinopathy. murdoch.edu.aunih.gov
Impairment of Ciliary Transport and Photoreceptor Outer Segment Formation
Usherin isoform B is a large transmembrane protein predominantly expressed in retinal photoreceptor cells. nih.gov It is a key structural and functional component of the periciliary membrane complex (PMC), a specialized membrane domain at the junction of the inner and outer segments of photoreceptors. nih.govmurdoch.edu.au This region is critical for the transport of proteins and lipids necessary for the formation and maintenance of the photosensitive outer segment, a highly modified primary cilium. nih.govpnas.org
The long extracellular domain of Usherin isoform B is thought to extend into the space between the connecting cilium and the apical inner segment, providing structural support and ensuring proper spacing, which is vital for the stability of the connecting cilium and the outer segment. nih.govpnas.org It forms a complex with other Usher syndrome-associated proteins, including ADGRV1 (USH2C) and Whirlin (USH2D), at the PMC. murdoch.edu.au This "Usher interactome" is believed to act as a scaffold, regulating the trafficking of molecular cargo from the inner segment, where they are synthesized, to the outer segment via the ciliary transport machinery. nih.govoup.com
Dysfunction or absence of Usherin isoform B disrupts the integrity of this periciliary complex. arvojournals.org This impairment leads to a bottleneck in the transport of essential molecules, such as opsins and other phototransduction proteins. nih.govresearchgate.net Mislocalization of these proteins is a key pathogenic event, preventing their proper integration into the outer segment discs and ultimately compromising photoreceptor function. researchgate.net Over time, this disruption of ciliary transport contributes to the progressive degeneration of the outer segment and, eventually, the entire photoreceptor cell. pnas.orgpnas.org Studies have shown that the absence of functional Usherin isoform B leads to disorganized outer segment discs and progressive photoreceptor cell loss, mimicking the retinitis pigmentosa phenotype seen in patients. pnas.org
| Protein Name | Gene | Function in the Complex | Consequence of Disrupted Interaction |
|---|---|---|---|
| ADGRV1 (GPR98) | ADGRV1 | Adhesion and structural support; forms a complex with Usherin. | Mislocalization of both ADGRV1 and Usherin, compromising PMC integrity. arvojournals.org |
| Whirlin | WHRN | Scaffolding protein; links Usherin and ADGRV1 to the complex via its PDZ domains. | Failure to properly anchor the complex, leading to destabilization and transport defects. murdoch.edu.auarvojournals.org |
| SANS | USH1G | Scaffolding protein that may link the USH2 complex to the ciliary transport machinery. | Potential disruption in the transfer of cargo from the inner segment transport system to the ciliary module. nih.gov |
Cellular Stress Responses and Apoptosis Induction
The molecular pathogenesis of Usherin isoform B dysfunction extends beyond mechanical transport defects, inducing significant cellular stress that culminates in apoptosis (programmed cell death). One major stress pathway implicated is the unfolded protein response (UPR), often triggered by the accumulation of misfolded or truncated proteins within the endoplasmic reticulum (ER). researchgate.net Many USH2A mutations result in the synthesis of a non-functional, truncated usherin protein. researchgate.net
This mutant protein can be retained within the ER, leading to ER stress. researchgate.net The cell interprets this accumulation as a threat, activating the UPR. While initially a pro-survival mechanism, chronic UPR activation shifts towards a pro-apoptotic state, initiating the cascade of events that leads to cell death. cusabio.com This mechanism is thought to be a significant contributor to the progressive loss of photoreceptors in USH2A-related retinopathies. researchgate.net
Furthermore, the disruption of cellular homeostasis in photoreceptors due to impaired ciliary transport and structural instability can trigger other stress pathways. arvojournals.org Single-cell RNA sequencing of retinal organoids lacking Usherin isoform B revealed an activation of the cellular innate immune system and pathways related to cellular response to stress. arvojournals.org This suggests a broader cellular crisis beyond ER stress alone. The progressive degeneration of rod photoreceptors, followed by cones, is the hallmark of retinitis pigmentosa and is the ultimate outcome of these sustained stress responses and subsequent apoptosis. nih.govfrontiersin.org
Mechanisms of USH2A-Related Hearing Loss
Defects in Hair Bundle Morphogenesis and Ankle Link Integrity
In the auditory system, Usherin isoform B plays a crucial, albeit transient, role in the development of cochlear hair cells. pnas.org During the postnatal development of the cochlea, Usherin isoform B is a key component of the "ankle links," fibrous structures that connect the bases of adjacent stereocilia—the actin-filled protrusions that form the mechanosensitive hair bundle. nih.govnih.gov
These ankle links are essential for maintaining the cohesion and proper staircase-like organization of the growing stereocilia bundle. nih.govoup.com Usherin isoform B, along with ADGRV1 and Whirlin, forms the ankle link complex (ALC). oup.comjneurosci.org The proteins are interdependent for their correct localization; the absence of one component can lead to the mislocalization or absence of the others at the base of the stereocilia. oup.comjneurosci.org For instance, in the absence of Usherin, Whirlin and another associated protein, PDZD7, fail to localize correctly to the ALC. oup.com
Mutations in USH2A that disrupt Usherin isoform B function lead to the failure of these ankle links to form or function correctly. nih.gov This results in disorganized, splayed, and sometimes fragmented hair bundles. nih.gov Although the ankle links disappear as the hair bundle matures, their transient role is critical for establishing the correct architecture required for normal hearing function. nih.gov The resulting malformed hair bundles are a primary pathogenic mechanism of the congenital hearing loss seen in Usher syndrome type IIa. nih.gov
Impaired Mechanotransduction in Cochlear Hair Cells
The hearing loss in USH2A is a direct consequence of the structural defects in the hair bundle. The process of mechanotransduction—the conversion of sound-induced mechanical vibrations into electrical signals—relies on the precise arrangement of the stereocilia. nih.govnih.gov Deflection of the hair bundle by sound waves opens mechanosensitive ion channels, a process mediated by tip links that connect the top of a shorter stereocilium to the side of its taller neighbor. nih.govnih.gov
While Usherin isoform B is not a direct component of the tip link or the transduction channels themselves, the architectural chaos caused by its absence during development compromises the entire system. jneurosci.orgnih.gov The disorganized stereocilia cannot move as a cohesive unit, preventing the effective gating of the mechanotransduction channels. jneurosci.org This leads to a significant reduction in the efficiency of converting sound into neural signals, resulting in the characteristic moderate-to-severe, high-frequency hearing loss observed in individuals with Usher syndrome type II. pnas.orgnih.gov
Allelic Heterogeneity and Phenotypic Variability in Usherin Isoform B-Related Pathologies
The clinical spectrum associated with mutations in the USH2A gene is remarkably broad, a phenomenon known as allelic heterogeneity. The same gene can cause syndromic disease (Usher syndrome type IIa, with both hearing loss and retinitis pigmentosa) or non-syndromic autosomal recessive retinitis pigmentosa (arRP), where hearing is unaffected. semanticscholar.orgresearchgate.net
This phenotypic variability is largely dependent on the nature and combination of the pathogenic alleles. frontiersin.orgsemanticscholar.org There appears to be a distinct genotype-phenotype correlation:
Severe Alleles: Individuals with two truncating mutations (e.g., nonsense or frameshift mutations) that lead to a complete loss of functional Usherin isoform B typically present with the classic Usher syndrome type IIa phenotype. frontiersin.orgsemanticscholar.org
Milder Alleles: Patients with at least one missense mutation, which may allow for the production of a partially functional or unstable protein, are more likely to present with non-syndromic retinitis pigmentosa. semanticscholar.org
This suggests an "allelic hierarchy," where the residual function of the Usherin protein dictates the severity and scope of the clinical phenotype. researchgate.net Studies on large patient cohorts have confirmed that the prevalence of truncating variants is significantly higher in patients with Usher syndrome compared to those with non-syndromic RP. semanticscholar.orgnih.govfrontiersin.org This variability underscores the importance of precise genetic diagnosis for accurate prognosis and patient counseling.
| Genotype | Predicted Protein Effect | Typical Phenotype | Reference |
|---|---|---|---|
| Two truncating alleles (e.g., nonsense, frameshift) | Complete loss of function (null) | Usher Syndrome Type IIa (deafness and blindness) | frontiersin.orgsemanticscholar.org |
| One truncating allele + one missense allele | Greatly reduced or unstable protein function | Variable; often Usher Syndrome Type IIa | semanticscholar.org |
| Two missense alleles | Partial protein function or reduced stability | Non-syndromic Retinitis Pigmentosa (blindness only) | semanticscholar.orgresearchgate.net |
Comparison of Pathogenic Mechanisms of Usherin Isoform B with Other Usher Proteins
The pathogenic mechanisms of proteins involved in Usher syndrome differ significantly across the three clinical types, reflecting their distinct molecular roles in the photoreceptor and hair cells. oup.comnih.govnih.gov
USH1 Proteins (e.g., Myosin VIIa, Harmonin, Cadherin 23, Protocadherin 15): These proteins form the core of the mechanotransduction machinery in the cochlea. oup.comresearchgate.net Cadherin 23 and Protocadherin 15 form the tip links themselves, the critical filaments that gate the transduction channels. nih.govresearchgate.net Myosin VIIa is a motor protein involved in trafficking components to the stereocilia and maintaining tension on the tip links, while Harmonin is a scaffolding protein that anchors the complex. nih.govresearchgate.net Consequently, defects in USH1 proteins lead to a profound disruption of mechanotransduction, resulting in congenital, severe-to-profound deafness and vestibular dysfunction. oup.comnih.gov In the retina, the USH1 protein network is also present at the PMC, but its disruption leads to a different spectrum of cellular defects compared to USH2 protein loss. nih.gov
USH2 Proteins (Usherin isoform B, ADGRV1, Whirlin): As detailed above, the primary role of the USH2 complex in the cochlea is structural, forming the transient ankle links required for proper hair bundle development. nih.govoup.com Its dysfunction leads to architectural defects rather than a primary failure of the transduction apparatus, explaining the less severe, moderate hearing loss. nih.govoup.com In the retina, both USH1 and USH2 complexes are vital for the function of the periciliary region, but they appear to have distinct, non-redundant roles in maintaining its structural and functional integrity. oup.comoup.com
USH3 Proteins (e.g., Clarin-1): The mechanism of USH3 is less understood but distinct from USH1 and USH2. Clarin-1, the protein defective in USH3A, is a four-transmembrane domain protein. oup.com Its dysfunction leads to progressive hearing loss, rather than congenital deafness, suggesting a role in the maintenance and long-term survival of hair cells, possibly related to synaptic function, rather than in their initial development or core mechanotransduction. nih.govresearchgate.net
This comparison highlights a clear theme: USH1 proteins are integral to the active mechanotransduction process, USH2 proteins are crucial for the developmental architecture of the sensory apparatus, and USH3 proteins appear to be involved in its long-term maintenance. nih.govresearchgate.net
Advanced Research Methodologies and Model Systems for Usherin Isoform B Studies
In Vitro Cellular Models
In vitro models are fundamental for controlled studies of Usherin isoform B at the cellular and molecular level. They provide a platform to investigate protein expression, localization, and interactions in a simplified and manipulable environment.
Mammalian Cell Culture Systems for Expression and Interaction Studies
Mammalian cell lines, such as HEK293 and HeLa cells, are widely used for the overexpression of Usherin isoform B and its interacting partners. core.ac.uk These systems are instrumental in confirming protein-protein interactions predicted by other methods. For instance, co-transfection of plasmids encoding the cytoplasmic domain of Usherin isoform B and its binding partner Whirlin in HEK293 cells has been used to demonstrate their direct interaction through co-immunoprecipitation assays. core.ac.uk Such studies have been crucial in establishing the Usherin interactome, which includes key proteins like VLGR1 and SANS. nih.govresearchgate.net These cell culture models allow researchers to introduce specific mutations and observe their impact on protein function and complex formation, providing insights into the molecular basis of Usher syndrome. researchgate.net
Patient-Derived Induced Pluripotent Stem Cell (iPSC) Models and Retinal Organoids
A significant advancement in modeling Usher syndrome has been the development of patient-derived induced pluripotent stem cells (iPSCs). These cells can be generated from patients carrying specific USH2A mutations and then differentiated into retinal cells, including photoreceptors, or even complex, three-dimensional retinal organoids. plos.org These "disease-in-a-dish" models offer a unique opportunity to study the effects of mutations on the development and function of human retinal cells. For example, retinal organoids derived from patients with USH2A mutations have shown abnormalities in photoreceptor morphology and function, providing a powerful platform to investigate disease mechanisms and test potential therapeutic strategies like gene editing. plos.org Studies using iPSC-derived retinal organoids have revealed differential phenotypes between non-syndromic retinitis pigmentosa and Usher syndrome caused by USH2A variants, highlighting the importance of these models in understanding genotype-phenotype correlations. plos.org
Biochemical Assays for Protein-Protein Interaction Analysis (e.g., Immunoprecipitation, Proximity Ligation Assays)
A variety of biochemical assays are employed to map the intricate network of interactions involving Usherin isoform B. Co-immunoprecipitation (Co-IP) from cell lysates overexpressing the proteins of interest or from native tissues is a standard method to identify binding partners. researchgate.netcore.ac.ukresearchgate.net This technique has been pivotal in confirming the interaction between the cytoplasmic domain of Usherin isoform B and the PDZ domains of Whirlin. core.ac.uk
Proximity Ligation Assays (PLA) offer a more sensitive and in situ method to visualize protein-protein interactions within fixed cells. While not explicitly detailed for the 3700-3711 region in the provided context, PLA would be a suitable technique to investigate the proximity of this region to other extracellular matrix or cell surface proteins within the periciliary membrane complex of photoreceptors.
| Assay Type | Application in Usherin Isoform B Research | Key Findings |
| Co-immunoprecipitation (Co-IP) | Validation of interactions between Usherin isoform B and its binding partners. | Confirmed the direct interaction between the cytoplasmic domain of Usherin isoform B and Whirlin. core.ac.uk Demonstrated the association of Usherin b with VLGR-1 and other Usher proteins in native complexes. researchgate.net |
| Yeast Two-Hybrid (Y2H) | Screening for novel protein-protein interactions. | Identification of potential interacting partners of the Usherin cytoplasmic domain. |
| Pull-down Assays | In vitro confirmation of direct protein interactions. | Used to verify the binding of specific domains of Usherin isoform B with domains of other proteins. |
| Proximity Ligation Assay (PLA) | In situ visualization of protein interactions within cells. | Potential to visualize the close proximity of the Usherin extracellular domain with other components of the periciliary matrix. |
In Vivo Animal Models
Animal models are indispensable for understanding the physiological and pathological roles of Usherin isoform B in the context of a whole organism. They allow for the investigation of disease progression and the evaluation of therapeutic interventions.
Mouse Models (e.g., Knockout, Knock-in Mutants)
Mouse models have been instrumental in elucidating the function of Usherin isoform B. Knockout mice , where the Ush2a gene is inactivated, exhibit progressive photoreceptor degeneration and a moderate, non-progressive hearing impairment, successfully mimicking the key features of human Usher syndrome type IIA. nih.govpnas.org These models have definitively shown that the long isoform of Usherin is the predominant form in the retina and is essential for the long-term maintenance of photoreceptors. nih.govpnas.org
Knock-in mouse models , which carry specific human disease-causing mutations, are also valuable. For example, a mouse model with the common c.2299delG mutation shows mislocalization of the truncated Usherin protein and disruption of its interaction with Whirlin and VLGR1, leading to retinal degeneration. researchgate.net These models provide a platform to study the specific consequences of different mutations and to test allele-specific therapeutic approaches.
| Mouse Model | Genotype | Phenotype | Key Research Findings |
| Ush2a Knockout | Ush2a-/- | Progressive photoreceptor degeneration, moderate non-progressive hearing loss. | Demonstrates the essential role of Usherin for long-term photoreceptor survival and normal hearing. nih.govpnas.org |
| c.2299delG Knock-in | Ush2adelG/delG | Retinal degeneration, mislocalization of truncated Usherin, disrupted protein interactions. | Reveals the pathogenic mechanism of a common human mutation and its impact on the USH2 protein complex. researchgate.net |
| Whirlin Knockout | Whrn-/- | Retinal and inner ear defects, disruption of the USH2 protein complex. | Highlights the interdependence of the USH2 proteins for their proper localization and function. nih.gov |
Zebrafish Models and CRISPR/Cas9 Approaches
Zebrafish (Danio rerio) have emerged as a powerful model organism for studying Usher syndrome. Their rapid external development and transparent embryos allow for real-time imaging of retinal development and degeneration. While the utility of some zebrafish models for retinal studies has been debated due to differences in protein conservation, they have been valuable for studying the auditory defects associated with Usher syndrome.
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of animal models. This tool allows for the precise introduction of specific mutations into the zebrafish genome, enabling the generation of models that more accurately reflect human genetic conditions. CRISPR/Cas9 has also been used in vitro to correct USH2A mutations in patient-derived iPSCs, demonstrating its potential as a therapeutic strategy. nih.gov The combination of zebrafish models and CRISPR/Cas9 technology offers a high-throughput platform for studying the function of different Usherin domains and for screening potential therapeutic compounds.
Utility of Animal Models for Dissecting Molecular Mechanisms
Animal models, particularly genetically engineered mice, have been indispensable for dissecting the in vivo functions of Usherin isoform B. These models allow researchers to probe the consequences of usherin deficiency in a physiological context, revealing its role in the development and maintenance of sensory tissues.
A key model is the Ush2a knockout mouse (Ush2a-/-). Studies on these mice have demonstrated that a lack of usherin leads to progressive photoreceptor cell degeneration and loss of cochlear hair cells. Specifically, the absence of usherin results in high-frequency hearing loss and morphological defects in the stereocilia bundles of both inner and outer hair cells during postnatal development. This model has been crucial in establishing that Usherin isoform B is essential for the maturation of cochlear hair cells and the long-term survival and maintenance of retinal photoreceptors.
Furthermore, models targeting interacting proteins have shed light on the Usherin-containing protein complex. For instance, a knockout mouse model for whirlin, a known USH2 protein, revealed that the long isoform of whirlin is required to organize a multi-protein complex that includes usherin and VLGR1 at specific locations in photoreceptors and hair cells. Targeted disruption of the long whirlin isoform in mice abolishes the normal cellular localization of usherin, leading to vision and hearing defects. These findings underscore the utility of animal models in not only defining the function of a single protein but also in mapping its functional network in vivo.
Table 1: Key Animal Models in Usherin Isoform B Research
| Model | Gene Modified | Key Phenotype Related to Usherin Function | Reference |
|---|
| Ush2a knockout | Ush2a | - Progressive loss of photoreceptors
Structural Biology Techniques for Usherin Isoform B Domain Analysis
Cryo-Electron Microscopy and X-ray Crystallography of Specific Domains
Direct structural determination of the full-length Usherin isoform B has remained elusive. Experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and single-particle cryo-electron microscopy (cryo-EM) have been technically unfeasible to date. The primary obstacles are the protein's exceptionally large size (5,202 amino acids), its nature as a transmembrane protein which complicates purification and crystallization, and its likely conformational flexibility. Furthermore, even the structures of individual domains of usherin have not yet been solved experimentally. These significant technical hurdles have directed researchers towards computational methods to gain structural insights.
Computational Modeling and In Silico Analyses of Usherin Isoform B Structure
In the absence of experimental structures, computational modeling and in silico analyses have become vital tools for understanding Usherin isoform B. These methods use the amino acid sequence to predict three-dimensional structures and to assess the impact of genetic mutations.
Early in silico work focused on homology modeling, where the known structures of related proteins are used as templates. Researchers have successfully applied these methods to model individual domains of usherin, such as the fibronectin type III (FN3) domains, which are predicted to adopt a β-sandwich structure. These models have been instrumental in analyzing how disease-causing missense mutations might affect protein folding and function. For example, modeling has shown that many pathogenic mutations are located at the periphery of these β-sandwiches or at the interfaces between interacting domains, suggesting they disrupt protein stability or interactions.
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Pinpointing the precise location of Usherin isoform B within the cell is critical to understanding its function. Advanced imaging techniques have provided high-resolution views of its subcellular distribution.
Immunofluorescence microscopy has been used to show that usherin is located in the region connecting the inner and outer segments of photoreceptor cells. To achieve higher resolution, researchers have employed immunoelectron microscopy (immunoEM). This ultrastructural technique has revealed that usherin is specifically associated with the plasma membrane of the apical inner segment, a specialized region that surrounds the connecting cilium. This precise localization suggests a model where usherin is anchored to the inner segment membrane, with its large extracellular domain extending into the periciliary space.
In addition to localizing the protein itself, advanced techniques are used to visualize its interactions in a native cellular environment. The in situ proximity ligation assay (PLA) is a powerful tool that can detect when two proteins are in very close proximity (less than 40 nm apart). PLA studies have confirmed that Usherin isoform B forms a complex with other Usher proteins, such as SANS and whirlin, in the periciliary region of photoreceptor cells. These advanced imaging methods provide crucial spatial context, confirming and extending the findings from biochemical interaction studies.
Proteomic and Interactome Mapping Approaches for Identifying Novel Partners
Given that Usherin isoform B functions as part of a larger protein network, identifying its binding partners is essential for elucidating its biological role. Proteomic and interactome mapping approaches have been central to this effort.
Classic biochemical techniques form the foundation of this work. Co-immunoprecipitation from native tissues, such as bovine tracheal epithelial cells, followed by mass spectrometry has been used to isolate and identify components of the Usher protein complex. These studies have provided strong evidence for in vivo interactions, demonstrating that the cytoplasmic domain of Usherin isoform B associates with the scaffold proteins harmonin and SANS. The interaction with harmonin is specific to isoform B, as it requires a PDZ-binding motif that is absent in the shorter isoform a.
The yeast two-hybrid (Y2H) system is another widely used method for screening protein-protein interactions. Y2H analysis was instrumental in demonstrating a direct interaction between the C-terminal cytoplasmic tail of usherin and the PDZ domains of whirlin.
More recently, systems-level bioinformatic approaches are being used to expand the known interactome. By applying a "guilt-by-association" principle, researchers use computational tools to analyze protein-protein interaction networks and predict novel functional partners. This in silico approach can identify proteins that may compensate for usherin function in certain tissues and provides a list of candidates for further experimental validation. Together, these diverse methods are progressively building a comprehensive map of the Usherin interactome, which is fundamental to understanding the molecular basis of USH2.
Table 2: Identified Interacting Partners of Usherin Isoform B
Future Directions in Usherin Isoform B Research
Elucidation of Atomic-Resolution Structures of Key Usherin Isoform B Domains and Complexes
A significant hurdle in understanding Usherin isoform B's function is the lack of a high-resolution, three-dimensional structure. Due to its large size (5202 amino acids), membrane integration, and potential flexibility, determining its atomic structure through conventional methods like X-ray crystallography or cryo-electron microscopy is technically challenging.
Future research must, therefore, focus on a "divide and conquer" approach. This involves expressing and purifying individual domains or stable multi-domain fragments for structural analysis. The ectodomain, which constitutes about 97% of the protein, is rich in laminin (B1169045) and fibronectin III (FN3) domains that are predicted to have β-sandwich structures. Determining the atomic structures of these domains, particularly those containing pathogenic missense mutations, would provide invaluable insights into their normal function and how mutations lead to disease. Furthermore, solving the structures of Usherin isoform B's intracellular domain in complex with its binding partners, such as Whirlin and Harmonin, is crucial for understanding how it connects to the intracellular machinery.
Dissection of Detailed Molecular Mechanisms Underlying Usherin Isoform B's Role in Ciliary Transport
Usherin isoform B is localized to the periciliary membrane complex at the junction of the inner and outer segments of photoreceptor cells. This strategic positioning suggests a critical role in the transport of molecules into the outer segment, a highly specialized cilium. It is hypothesized to be part of a complex that regulates the trafficking of ciliary cargo.
The precise molecular mechanisms of this transport function remain to be elucidated. Future investigations should aim to identify the specific cargo proteins that depend on Usherin isoform B for their transport. Advanced proteomic techniques could be employed in models with and without functional Usherin to identify molecules that are mislocalized. Additionally, research is needed to understand how Usherin isoform B cooperates with the intracellular transport machinery, such as microtubule-based motors. Studies have suggested a link to the cytoskeleton via scaffold proteins like SANS, and exploring this connection will be vital to understanding how cargo is moved to and from the cilium.
Identification of Novel Usherin Isoform B Interacting Proteins and Signaling Pathways
Usherin isoform B does not function in isolation but as part of a large, dynamic protein network, often referred to as the "Usher interactome". Its C-terminal PDZ-binding motif is known to interact with scaffold proteins like Whirlin, which in turn connects to other Usher syndrome-related proteins such as ADGRV1 and Harmonin.
A key future direction is the discovery of novel interacting partners to build a more comprehensive map of this network. Unbiased screening approaches, such as yeast two-hybrid assays and co-immunoprecipitation followed by mass spectrometry, can be applied to retinal and inner ear tissues or cell models to identify proteins that associate with different domains of Usherin isoform B. Identifying new interactors will not only illuminate its function but may also reveal new candidate genes for Usher syndrome and related ciliopathies. Furthermore, given its association with ADGRV1, a G-protein coupled receptor, exploring potential roles for Usherin isoform B in cell signaling pathways is a promising avenue for research.
| Interacting Protein | Function/Type | Location of Interaction |
| Whirlin (USH2D) | Scaffold protein with PDZ domains | Intracellular C-terminal PDZ-binding motif (PBM) of Usherin |
| ADGRV1 (USH2C) | Adhesion G-protein coupled receptor | Forms a complex with Usherin and Whirlin |
| Harmonin (USH1C) | Scaffold protein with PDZ domains | Binds to the Usherin complex, linking USH1 and USH2 proteins |
| SANS (USH1G) | Scaffold protein | Links the Usher protein complex to the cytoskeleton |
| Myosin VIIa (MYO7A) | Unconventional motor protein | Interacts with the Usher protein complex |
| PDZD7 | Scaffolding protein | Interacts with the C-terminal PBM of Usherin |
| Fibronectin | Extracellular matrix protein | Binds to the LE domains of the Usherin ectodomain |
| Collagen | Extracellular matrix protein | Binds to the LE domains of the Usherin ectodomain |
Understanding the Specific Role of the Usherin Isoform B (3700-3711) Region through Targeted Research
The vast extracellular domain of Usherin isoform B is composed of numerous repeating motifs, including 32 Fibronectin type III (FN3) domains. The specific function of each of these domains, and indeed smaller regions within them, is largely unknown. The region corresponding to amino acids 3700-3711 falls within this extensive array of FN3 repeats.
Future targeted research is essential to decipher the function of this specific region. Site-directed mutagenesis could be used in cellular or animal models to introduce subtle mutations or deletions within the 3700-3711 sequence. The consequences of these alterations on protein folding, stability, localization, and interaction with other proteins could then be assessed. Synthetic peptides corresponding to this 12-amino acid sequence could be generated for use in binding assays to screen for potential extracellular interaction partners. Such focused studies are critical for building a complete functional map of the Usherin protein and understanding how localized defects can lead to disease.
Development of Advanced In Vitro and In Vivo Models for Studying Usherin Isoform B Pathophysiology
Progress in understanding Usherin isoform B has been supported by various research models, but each has limitations. While mouse models with Ush2a gene disruptions have been created, they sometimes exhibit a milder or later-onset retinal degeneration compared to human patients. Rabbit and zebrafish models are also utilized to study protein function and disease progression.
The development of more sophisticated models is a priority for future research. Human induced pluripotent stem cells (iPSCs) derived from patients with USH2A mutations offer a powerful "disease-in-a-dish" platform. These iPSCs can be differentiated into 3D retinal organoids that mimic the structure of the human retina, allowing for detailed investigation of disease mechanisms and the screening of therapeutic compounds. Creating animal models that more accurately recapitulate the human phenotype, perhaps by introducing specific human mutations into the animal's genome, will also be crucial for preclinical testing of new therapies.
| Model Type | Examples | Key Applications |
| In Vitro | HEK293 cells, Patient-derived fibroblasts | Overexpression studies, basic protein function analysis |
| In Vitro (Advanced) | Patient-derived iPSCs, 3D Retinal Organoids | Disease modeling, drug screening, studying cell-specific pathology |
| In Vivo (Non-mammalian) | Zebrafish (Danio rerio) | Studying protein localization, developmental roles, high-throughput screening |
| In Vivo (Mammalian) | Mouse (Mus musculus), Rabbit (Oryctolagus cuniculus) | Studying disease progression, hearing and vision phenotyping, preclinical therapy testing |
Exploration of Regulatory Networks Governing USH2A Gene Expression and Isoform B Production
The USH2A gene is exceptionally large, and its expression is tightly regulated to produce multiple protein isoforms through alternative splicing. The long transmembrane isoform B is the predominant version in the retina and inner ear, while a shorter, secreted isoform A is also produced.
A critical area for future research is the elucidation of the regulatory networks that control USH2A transcription and splicing. This involves identifying the key transcription factors, enhancers, and other regulatory elements that drive its expression specifically in photoreceptors and cochlear hair cells. Moreover, discovering the splicing factors and mechanisms that determine the ratio of isoform B to isoform A in different tissues is essential. A deeper understanding of these processes could open doors to therapeutic strategies aimed at modulating USH2A expression or correcting splicing defects caused by certain mutations.
Cross-talk Between Usherin Isoform B and Other Ciliopathy Proteins
Usher syndrome is fundamentally a ciliopathy, a disease caused by defects in the function or structure of primary cilia. The Usher protein network has known molecular links to proteins implicated in other ciliopathies, such as Bardet-Biedl syndrome (BBS). This suggests that these proteins may participate in common pathways related to ciliary function and maintenance.
Future studies should focus on systematically mapping the cross-talk between the Usherin isoform B complex and the broader ciliopathy protein network. Investigating shared interaction partners and functional pathways will be key to understanding why different genetic defects can result in overlapping clinical phenotypes, particularly retinal degeneration. Unraveling this complex interplay could reveal common pathogenic mechanisms and identify nodes in the network that could be targeted by therapies designed to treat a range of related ciliary diseases.
Systems Biology Approaches to Map the Comprehensive Usher Interactome Dynamics
A systems biology approach is crucial for unraveling the complexity of the Usher protein interactome, a dynamic network of interacting proteins essential for the function of photoreceptor cells in the retina and hair cells in the inner ear. This approach integrates various experimental and computational strategies to provide a holistic view of how these proteins, including Usherin isoform B, function collectively. The ultimate goal is to understand the system-wide consequences of mutations that lead to Usher syndrome.
Mapping the comprehensive Usher interactome involves identifying the constituent proteins, characterizing their interactions, and understanding how these interactions change in different cellular contexts and in response to genetic perturbations. A variety of high-throughput and targeted methodologies are employed to achieve this.
Experimental Approaches for Interactome Mapping:
A cornerstone of mapping the Usher interactome is the identification of protein-protein interactions (PPIs) using experimental techniques. These methods can be broadly categorized into in vitro, in vivo, and in situ approaches.
Affinity Purification coupled with Mass Spectrometry (AP-MS): This is a powerful high-throughput technique used to identify protein complexes. In the context of the Usher interactome, antibodies specific to Usher proteins like Usherin (USH2A), ADGRV1, and whirlin are used to immunoprecipitate these proteins from retinal extracts of organisms like mice and cattle. arvojournals.org The co-precipitated proteins, which are the interacting partners, are then identified using mass spectrometry. arvojournals.org This method has been instrumental in identifying numerous candidate proteins that interact with the USH2 complex, providing a snapshot of its composition in a near-native state. arvojournals.org
Yeast Two-Hybrid (Y2H) Screening: The Y2H system is a genetic method used to discover binary protein-protein interactions. It has been employed to identify direct binding partners of Usher proteins. For instance, the interaction between cadherin 23 and protocadherin 15 with whirlin was identified using this assay. researchgate.net
Co-immunoprecipitation (Co-IP): This technique is widely used to validate protein-protein interactions in a cellular context. By using antibodies to pull down a specific Usher protein, researchers can then probe for the presence of a suspected interacting partner using another antibody. Co-IP has been used to confirm interactions within the Usher protein network in extracts from the retina, cochlea, and even in model organisms like zebrafish. nih.govarvojournals.org
Pull-Down Assays: These in vitro assays are used to confirm direct physical interactions between two proteins. A "bait" protein (e.g., a fragment of Usherin isoform B) is immobilized, and a cell lysate containing a "prey" protein is passed over it. If the prey protein binds to the bait, it can be detected. This method has been used to validate interactions identified through higher-throughput screens. arvojournals.org
Proximity Ligation Assay (PLA): PLA is an in situ technique that allows for the visualization of protein-protein interactions within fixed cells or tissues. It provides spatial information about where these interactions occur. This method has been used to confirm the formation of the SANS/ush2a/whirlin complex in the periciliary region, inner segment, and at the synapses of photoreceptor cells. oup.com
Computational and In Silico Approaches:
Computational methods are indispensable for analyzing the large datasets generated by experimental techniques and for predicting protein structures and interactions.
Protein Structure Prediction: The large size of Usherin isoform B (over 5000 amino acids) makes experimental structure determination challenging. youtube.com Artificial intelligence (AI)-based methods like AlphaFold and OmegaFold are being leveraged to predict the three-dimensional structure of full-length and mutated forms of usherin. youtube.com These structural models are crucial for understanding how mutations might affect protein function and interactions.
In Silico Mutation Analysis: Computational tools are used to predict the pathogenicity of genetic variants, such as missense mutations, found in patients. researchgate.net This often involves analyzing protein sequence alignments across different species to see if an amino acid is conserved, and using 3D structural predictions to assess the potential impact of a mutation on protein stability and function. researchgate.net
Network Analysis and Modeling: A key aspect of systems biology is to move from a list of interacting proteins to a dynamic network model. The "guilt-by-association" principle is a concept used in this context. youtube.com Software such as 'guildify' can statistically compare different protein-protein interaction networks to infer the function of uncharacterized proteins based on their interaction partners. youtube.com This approach helps to understand the system-wide consequences of mutations in Usher proteins and to identify potential compensatory mechanisms. youtube.com For example, by analyzing the interaction network, researchers can hypothesize about other proteins that might compensate for the loss of Usherin function, which could be potential therapeutic targets. youtube.com
Q & A
Basic Research Questions
Q. What experimental methods are recommended for detecting Usherin isoform B (3700–3711) in cellular models?
- Methodological Answer : Use a combination of isoform-specific antibodies (e.g., targeting the 3700–3711 peptide region) and reverse transcription PCR (RT-PCR) with primers spanning exons 30–31 or 39–40 to confirm isoform expression . For Western blotting, include controls such as siRNA knockdown of USH2A to validate specificity. Cross-validate results with mass spectrometry to resolve ambiguities in molecular weight .
Q. Which functional domains are encoded by residues 3700–3711 in Usherin isoform B, and how do they influence protein interactions?
- Methodological Answer : Residues 3700–3711 are part of the laminin G-like domain, critical for extracellular matrix interactions. Use in silico tools like I-TASSER for structural modeling and Co-IP assays with known binding partners (e.g., collagen IV) to map interaction interfaces . For mutagenesis studies, design alanine-scanning mutants to identify critical residues .
Q. How can researchers distinguish Usherin isoform B from other isoforms in transcriptomic datasets?
- Methodological Answer : Employ RNA-seq pipelines like IsoformSwitchAnalyzeR to identify exon-exon junctions specific to isoform B (e.g., inclusion of exons 39–40). Validate with NanoString nCounter assays targeting splice junctions . Reference datasets from The Cancer Genome Atlas (TCGA) for cross-tissue expression patterns .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro and in vivo functional data for Usherin isoform B?
- Methodological Answer :
- Step 1 : Replicate in vivo conditions (e.g., retinal organoids) to assess isoform stability under physiological shear stress .
- Step 2 : Use single-cell RNA-seq to identify cell-type-specific isoform expression discrepancies .
- Step 3 : Apply Bayesian statistical models to quantify confidence intervals across datasets .
Q. How can multi-omics integration elucidate the role of Usherin isoform B in Usher syndrome pathogenesis?
- Methodological Answer : Combine proteomics (e.g., SWATH-MS) with CRISPR-Cas9-edited retinal pigment epithelial (RPE) cells to track isoform-specific protein turnover. Use Vials, a multi-view visualization tool, to correlate exon usage with phenotypic severity scores from clinical databases .
Q. What exon-skipping strategies show promise for restoring Usherin isoform B function in USH2A-linked retinitis pigmentosa?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
